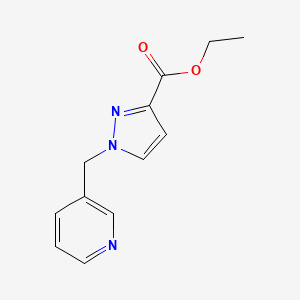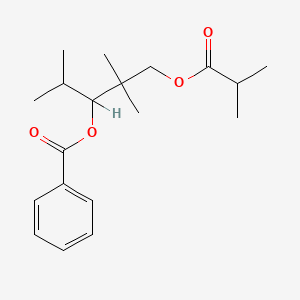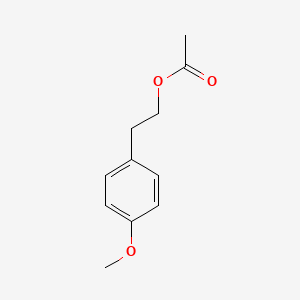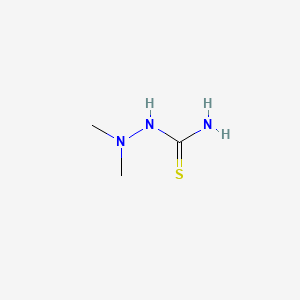
二甲氨基硫脲
描述
Dimethylaminothiourea is an organosulfur compound with the molecular formula C3H9N3S . It is also known by other names such as Hydrazinecarbothioamide, 2,2-dimethyl- N-dimethylthiosemicarbazone .
Synthesis Analysis
Thiourea derivatives are synthesized by the reaction of various anilines with CS2 . A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .
Molecular Structure Analysis
The molecular weight of Dimethylaminothiourea is 119.19 g/mol . The IUPAC name is dimethylaminothiourea . The InChI code is InChI=1S/C3H9N3S/c1-6(2)5-3(4)7/h1-2H3, (H3,4,5,7) . The molecule contains a total of 15 bond(s). There are 6 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 urea (-thio) derivative(s), and 1 N hydrazine(s) .
Chemical Reactions Analysis
The main mechanism of intrathyroidal action of ATDs for inhibition of thyroid hormone synthesis is competition with thyroglobulin tyrosine residues for thyroid peroxidase (TPO)-catalyzed iodination, i.e. iodine organification .
Physical And Chemical Properties Analysis
The computed properties of Dimethylaminothiourea include a molecular weight of 119.19 g/mol, XLogP3-AA of -0.2, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 1, Exact Mass of 119.05171847 g/mol, Monoisotopic Mass of 119.05171847 g/mol, Topological Polar Surface Area of 73.4 Ų, Heavy Atom Count of 7, Formal Charge of 0, Complexity of 70.6 .
科学研究应用
荧光化学传感器开发:
- 基于二甲氨基肉桂醛-氨基硫脲的荧光化学传感器被开发用于同时定量水溶液中的银、铜和汞离子。该化学传感器在 ppb 水平提供高灵敏度和特异性 (Hien et al., 2015)。
阴离子结合和分子内氢键:
- N-(对-二甲氨基)苯甲酰-N'-苯基硫脲,一种 N-酰基硫脲,显示出强烈的阴离子结合,尽管存在强烈的分子内氢键。该性质表明其作为阴离子受体或具有广泛结构多样性的有机催化剂的潜力 (Liu & Jiang, 2008)。
蔓越莓粉中的原花青素定量:
- 改进的 4-二甲氨基肉桂醛 (DMAC) 比色法经过验证,可用于蔓越莓粉中原花青素的标准定量。该方法稳健、特异,可用于比较类似食品类型中的浓度 (Prior et al., 2010)。
基因递送系统:
- 基于聚[2-(二甲氨基)乙基丙烯酸酯] (PDMAEA) 的聚合物,包括星形和线性结构,被研究了其在培养细胞系中 DNA 多聚体的有效性和细胞毒性。星形 PDMAEA 在某些摩尔质量下显示出更有效的 DNA 结合和更低的细胞毒性 (Liao et al., 2017)。
双荧光阴离子受体:
- N-对-(二甲氨基)苯甲酰胺-N'-苯基硫脲被开发为具有双荧光的电中性受体,对 AcO- 等特定阴离子显示出高灵敏度和选择性 (Wu et al., 2002)。
神经炎症中的神经保护作用:
- 二甲富马酸,二甲氨基硫脲的衍生物,对多发性硬化症治疗中的复发率和炎症标志物表现出有益作用。它激活 Nrf2 抗氧化剂通路,为神经退行性疾病提供了一种新的细胞保护方式 (Linker et al., 2011)。
生物医学成像应用:
- 4-二甲氨基-3'-异硫氰酸查耳酮 (PKA) 化合物,查耳酮组的成员,被研究了其作为生物医学成像荧光染料的线性和非线性性质。它显示出作为细胞标记的新探针的潜力 (Krawczyk et al., 2016)。
抗菌义齿基托树脂:
- 二甲氨基十二烷基甲基丙烯酸酯 (DMADDM) 改性的义齿基托树脂对多种生物膜表现出显着的抗菌作用,表明其在牙科中对抗义齿口炎等问题的潜力 (Zhang et al., 2016)。
阿尔茨海默病成像:
- 在正电子发射断层扫描中使用 2-(1-(6-[(2-[18F]氟代乙基)(甲基)氨基]-2-萘基)亚乙基)丙二腈可以测定活阿尔茨海默病患者大脑中的神经原纤维缠结和β-淀粉样斑块 (Shoghi-Jadid et al., 2002)。
作用机制
Target of Action
Dimethylaminothiourea (DMTU) is a compound that primarily targets reactive oxygen species (ROS) in biological systems . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis. During times of environmental stress, ros levels can increase dramatically, leading to significant damage to cell structures, a situation known as oxidative stress .
Mode of Action
DMTU acts as a scavenger of hydroxyl radicals, one of the most reactive ROS . By neutralizing these radicals, DMTU helps to mitigate the damaging effects of oxidative stress. This interaction between DMTU and hydroxyl radicals results in the formation of less reactive species, thereby reducing the potential for cellular damage .
Biochemical Pathways
The primary biochemical pathway affected by DMTU is the oxidative stress response pathway. Under normal conditions, ROS are balanced by antioxidant defenses in the body. When this balance is disrupted, oxidative stress occurs, leading to damage to proteins, lipids, and dna within cells . By scavenging hydroxyl radicals, DMTU helps to restore this balance, thereby mitigating the effects of oxidative stress .
Pharmacokinetics
Its metabolism and excretion would be expected to occur primarily via the liver and kidneys, respectively .
Result of Action
The primary result of DMTU’s action is the reduction of oxidative stress within cells. By scavenging hydroxyl radicals, DMTU helps to prevent the damage these reactive species can cause to cellular components. This can have a protective effect on cells, helping to maintain their normal function and viability .
Action Environment
The efficacy and stability of DMTU can be influenced by various environmental factors. For example, the presence of other antioxidants can enhance the radical-scavenging activity of DMTU. Conversely, factors that increase ROS production, such as exposure to radiation or certain toxins, can potentially overwhelm DMTU’s antioxidant capacity . Furthermore, the stability of DMTU may be affected by factors such as pH and temperature .
属性
IUPAC Name |
dimethylaminothiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S/c1-6(2)5-3(4)7/h1-2H3,(H3,4,5,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUJTISUCSKKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30413189 | |
| Record name | Dimethylaminothiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30413189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylaminothiourea | |
CAS RN |
2289-53-4 | |
| Record name | Dimethylaminothiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30413189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



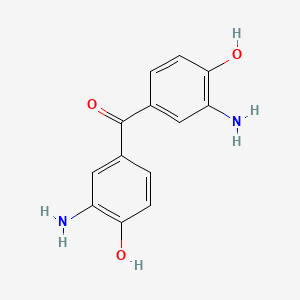

![N-[(2-Chlorophenyl)methylidene]benzenecarbohydrazonic acid](/img/structure/B3049903.png)
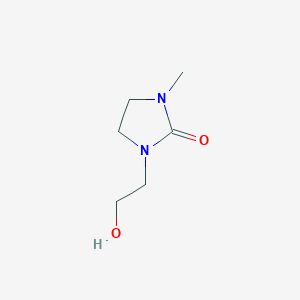
![1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene](/img/structure/B3049906.png)
![4-[(Bromomethyl)sulfonyl]morpholine](/img/structure/B3049907.png)
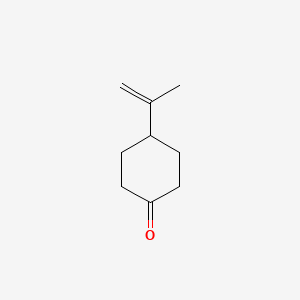
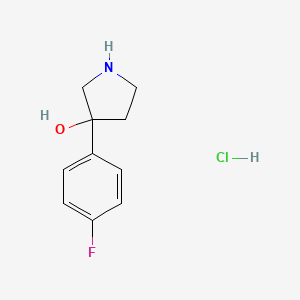

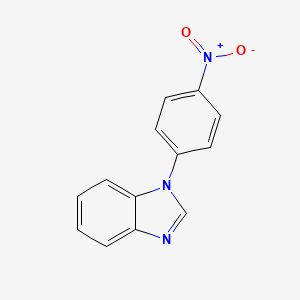
![7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B3049915.png)
